1-(Azidomethyl)-3,5-difluorobenzene
Overview
Description
1-(Azidomethyl)-3,5-difluorobenzene is an organic compound characterized by the presence of an azidomethyl group attached to a benzene ring substituted with two fluorine atoms at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-3,5-difluorobenzene can be synthesized through a multi-step process. One common method involves the nucleophilic substitution reaction of 3,5-difluorobenzyl chloride with sodium azide. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-3,5-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
1-(Azidomethyl)-3,5-difluorobenzene has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of polymers and other materials with unique properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Chemical Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of 1-(Azidomethyl)-3,5-difluorobenzene primarily involves the reactivity of the azido group. The azido group can release nitrogen gas upon thermal or photochemical activation, forming highly reactive nitrenes. These nitrenes can insert into carbon-hydrogen bonds or participate in cycloaddition reactions, leading to the formation of new chemical bonds and structures.
Comparison with Similar Compounds
1-(Azidomethyl)-5H-tetrazole: Similar in structure but contains a tetrazole ring instead of a benzene ring.
3,5-Difluorobenzyl azide: Similar but lacks the azidomethyl group.
Uniqueness: 1-(Azidomethyl)-3,5-difluorobenzene is unique due to the presence of both fluorine atoms and the azidomethyl group, which confer distinct reactivity and potential for diverse applications in synthesis and materials science.
Properties
IUPAC Name |
1-(azidomethyl)-3,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N3/c8-6-1-5(4-11-12-10)2-7(9)3-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFRPFZTPTUYTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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